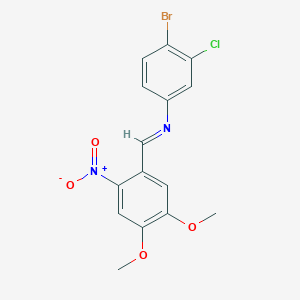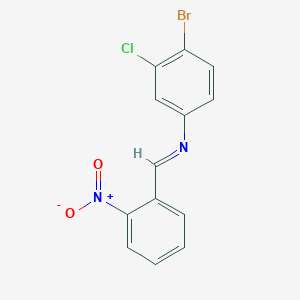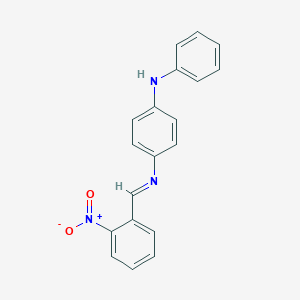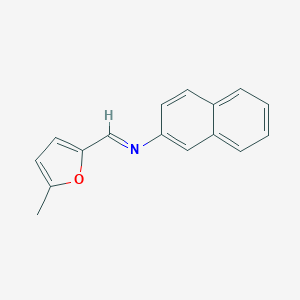![molecular formula C17H18BrClN2 B325711 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B325711.png)
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline typically involves the condensation reaction between 4-bromo-3-chloroaniline and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in the development of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of 4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
N-(4-bromo-3-chlorophenyl)-N-[4-(dimethylamino)benzylidene]amine: Similar structure but with dimethylamino instead of diethylamino group.
N-(4-bromo-3-chlorophenyl)-N-[4-(methoxy)benzylidene]amine: Similar structure but with a methoxy group instead of diethylamino group.
Uniqueness
4-[(E)-[(4-bromo-3-chlorophenyl)imino]methyl]-N,N-diethylaniline is unique due to the presence of both bromine and chlorine substituents on the phenyl ring and the diethylamino group on the benzylidene moiety. These structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H18BrClN2 |
|---|---|
分子量 |
365.7 g/mol |
IUPAC 名称 |
4-[(4-bromo-3-chlorophenyl)iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H18BrClN2/c1-3-21(4-2)15-8-5-13(6-9-15)12-20-14-7-10-16(18)17(19)11-14/h5-12H,3-4H2,1-2H3 |
InChI 键 |
VFXZMCUBDGEUGW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzonitrile](/img/structure/B325629.png)
![2-[(3-Chlorobenzylidene)amino]benzonitrile](/img/structure/B325633.png)
![(6E)-6-[(4-chloro-3-nitroanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325635.png)
![(6E)-6-[(4-bromo-3-chloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325637.png)

![N-(4-bromo-3-chlorophenyl)-N-[(5-bromo-2-thienyl)methylene]amine](/img/structure/B325639.png)




![N'-[1-(3-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325646.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)

![N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-nitroaniline](/img/structure/B325651.png)
